Cas no 2137483-63-5 (methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate)
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
- 2137483-63-5
- EN300-1140748
-
- Inchi: 1S/C10H16ClN3O2/c1-6-8(11)5-13-14(6)7(2)9(12-3)10(15)16-4/h5,7,9,12H,1-4H3
- InChI Key: VWAYCGMFVBITLC-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1C)C(C)C(C(=O)OC)NC
Computed Properties
- Exact Mass: 245.0931045g/mol
- Monoisotopic Mass: 245.0931045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.2Ų
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140748-1.0g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140748-0.05g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 0.05g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1140748-0.1g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 0.1g |
$1207.0 | 2023-10-26 | |
| Enamine | EN300-1140748-0.25g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 0.25g |
$1262.0 | 2023-10-26 | |
| Enamine | EN300-1140748-0.5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 0.5g |
$1316.0 | 2023-10-26 | |
| Enamine | EN300-1140748-1g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 1g |
$1371.0 | 2023-10-26 | |
| Enamine | EN300-1140748-2.5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 2.5g |
$2688.0 | 2023-10-26 | |
| Enamine | EN300-1140748-5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 5g |
$3977.0 | 2023-10-26 | |
| Enamine | EN300-1140748-10g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
2137483-63-5 | 95% | 10g |
$5897.0 | 2023-10-26 |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
Comprehensive Overview of Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5)
The compound methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-methylpyrazole core and a methylamino butanoate side chain, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in current research trends, addressing common queries from scientific databases and AI-driven literature searches.
One of the most frequently searched questions about this compound revolves around its synthetic pathways. Researchers often inquire about the optimal methods for synthesizing methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate, with a focus on yield efficiency and purity. Recent studies highlight the use of multistep organic reactions, including N-alkylation and esterification, to achieve high-purity yields. The compound's stability under various conditions is another hot topic, particularly for applications requiring long-term storage or controlled environments.
In the context of drug discovery, this pyrazole derivative has garnered attention due to its potential as a bioactive scaffold. Its structural features align with motifs commonly found in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Users searching for "pyrazole-based drug candidates 2024" or "methylamino butanoate applications" will find this compound relevant, as it exemplifies the intersection of medicinal chemistry and molecular design. Computational studies suggest its compatibility with targeted protein interactions, though further in vitro validation is needed.
The agrochemical sector also shows interest in CAS No. 2137483-63-5, particularly for its potential as a pesticide intermediate. Searches for "chloro-methylpyrazole agrochemical uses" often lead to discussions about its role in developing next-generation crop protection agents. Its chlorine-substituted pyrazole moiety is known to enhance biological activity, making it a candidate for herbicidal or fungicidal formulations. However, regulatory and environmental impact assessments remain critical before large-scale adoption.
From a spectroscopic characterization perspective, methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is often analyzed using NMR, IR, and mass spectrometry. Queries like "how to identify pyrazole derivatives by NMR" or "CAS 2137483-63-5 spectral data" reflect the demand for detailed analytical protocols. The compound's distinct proton environments and carbonyl stretching frequencies provide clear diagnostic markers for researchers.
Environmental and green chemistry considerations are increasingly shaping discussions around such compounds. Searches for "sustainable synthesis of pyrazole derivatives" or "biodegradability of methylamino butanoates" underscore the need for eco-friendly production methods. While 2137483-63-5 itself is not classified as hazardous, its lifecycle analysis—from synthesis to disposal—warrants scrutiny to align with green chemistry principles.
In summary, methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5) represents a versatile compound with dual relevance in pharmaceutical and agrochemical research. Its structural uniqueness, combined with emerging applications, positions it as a valuable subject for ongoing scientific exploration. By addressing key search trends and integrating cross-disciplinary insights, this overview aims to serve as a authoritative resource for researchers and industry professionals alike.
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